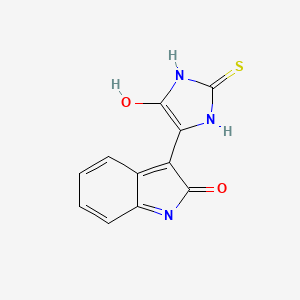

![molecular formula C18H24F2N2O3 B5525682 (1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" is a stereoisomeric chemical entity that belongs to the class of diazabicyclo[3.2.2]nonanes. These compounds have attracted interest due to their structural complexity and potential for biological activity. The structure embodies a unique combination of bicyclic frameworks, methoxy groups, and difluoro substitutions that contribute to its chemical and physical properties.

Synthesis Analysis

Synthesis of related bicyclic σ receptor ligands with cytotoxic activity involves stereoselective methodologies starting from (R)- and (S)-glutamate, showcasing a Dieckmann analogous cyclization to form the bicyclic framework, followed by stereoselective reduction and inversion to establish desired configurations (Geiger et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds reveals a twin-chair conformation, demonstrating the effects of nucleophile-electrophile interactions on molecular geometry. For instance, X-ray analyses of certain diazabicyclo[3.3.1]nonan derivatives establish twin-chair conformations influenced by the orientation of substituents and intramolecular interactions (McCabe et al., 1989).

Chemical Reactions and Properties

The chemical reactivity and properties of diazabicyclo[3.2.2]nonanes derivatives are influenced by their structural features. Stereoselective synthesis processes highlight the impact of different substituents on the compounds' reactivity and interaction with biological targets. For example, specific stereoisomers exhibit high σ1 receptor affinity and significant cytotoxic activity against certain cancer cell lines (Geiger et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Affinity

Compounds structurally related to (1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been synthesized from (R)- and (S)-glutamate. These compounds, including stereoisomeric alcohols and methyl ethers, have shown high affinity for σ1 receptors. Their synthesis involves a Dieckmann analogous cyclization and stereoselective reduction processes. Particularly, methyl ethers of these compounds demonstrated complete cell growth inhibition of the small cell lung cancer cell line A-427 at 20 μM concentration, suggesting a potential target for cancer treatment. The IC50-values of these compounds were comparable to antitumor drugs cisplatin and oxaliplatin, indicating their cytotoxic potential against tumor cell lines (Geiger et al., 2007; Geiger et al., 2007).

Influence on Sigma Receptor Affinity and Cytotoxicity

Further studies on 6,8-diazabicyclo[3.2.2]nonane derivatives, which are structurally related to the specified compound, revealed their affinity toward sigma(1) and sigma(2) receptors. These studies indicated that the positioning of aromatic moieties around the bicyclic framework significantly influences receptor affinity and cytotoxicity. Some of these compounds displayed selective growth inhibition against the small cell lung cancer cell line A-427, with particular benzyl ethers and benzylidene derivatives showing potent cytotoxicity. Compound 11a, for instance, exhibited a cytotoxic potency surpassing that of cisplatin, highlighting its potential as a therapeutic agent (Holl et al., 2009).

Eigenschaften

IUPAC Name |

(1S,5R)-3-[(2,3-difluoro-6-methoxyphenyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O3/c1-24-8-7-22-13-4-3-12(18(22)23)9-21(10-13)11-14-16(25-2)6-5-15(19)17(14)20/h5-6,12-13H,3-4,7-11H2,1-2H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPRBJDLUYHOTC-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2CCC(C1=O)CN(C2)CC3=C(C=CC(=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=C(C=CC(=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[(2,3-difluoro-6-methoxyphenyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

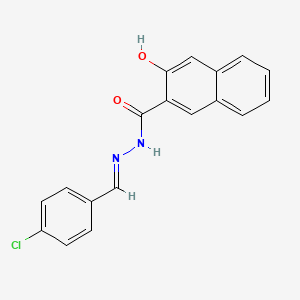

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)

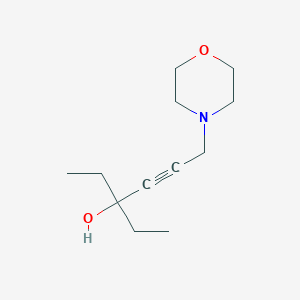

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

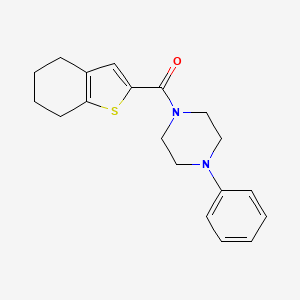

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)